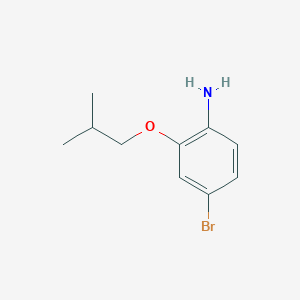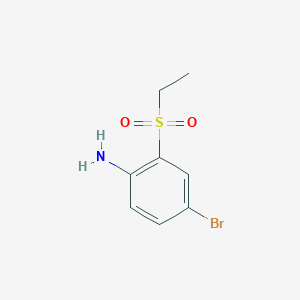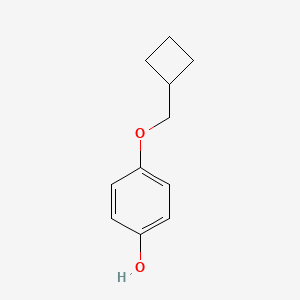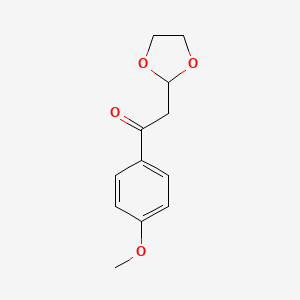
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is an organic compound that features a dioxolane ring attached to a methoxyphenyl group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone involves the aldol condensation of 4-methoxybenzaldehyde with 1,3-dioxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous ethanol solution at room temperature.
Acetal Formation: Another route involves the formation of an acetal from 4-methoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting acetal is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of polymers and resins due to its ability to form stable cross-linked structures.
Biological Studies: It serves as a model compound in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The dioxolane ring and methoxyphenyl group play crucial roles in binding to the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(1,3-Dioxolan-2-yl)-1-(4-hydroxy-phenyl)-ethanone: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the dioxolane ring and the methoxyphenyl group, which confer specific reactivity and binding characteristics. This combination makes it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMJQJHLOMJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


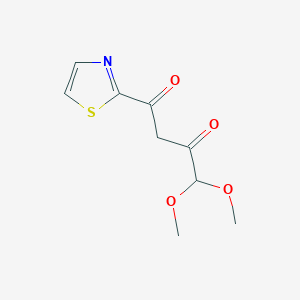
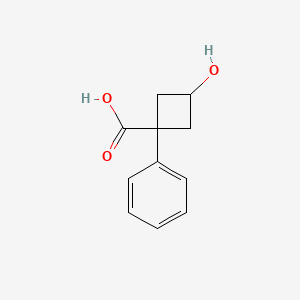

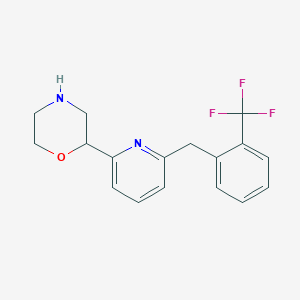
amine](/img/structure/B1400101.png)

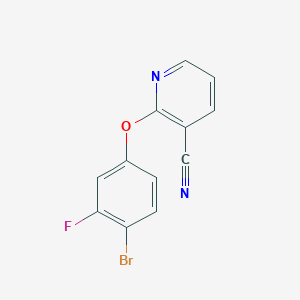
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

